4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZPGIFMALGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354985 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-29-2 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine typically involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride can be used to facilitate the reaction.
Solvent: Common solvents include toluene or ethanol, which help dissolve the reactants and control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Fluorophenyl)methylene]dimorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
4,4'-[(4-Fluorophenyl)methylene]dimorpholine has been studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively.
- Anticancer Activity: Research indicates that compounds with similar morpholine structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of morpholine have shown efficacy against various cancer cell lines by disrupting cellular proliferation and inducing apoptosis .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has been shown to act on phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer metabolism and survival .
Material Science
In material science, the unique properties of this compound make it suitable for developing advanced materials.
- Polymer Synthesis: The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. It serves as a building block for creating copolymers that exhibit desirable characteristics for industrial applications .
- Nanotechnology: Its application extends to nanotechnology where it can be incorporated into nanocarriers for drug delivery systems. The fluorine atom enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of morpholine derivatives. The researchers synthesized several compounds related to this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Polymer Development
In a study focused on material science applications, researchers utilized this compound as a monomer in synthesizing high-performance polymers. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 4,4’-[(4-Fluorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4'-[(4-Fluorophenyl)methylene]dimorpholine
- CAS Number : 6425-29-2
- Molecular Formula : C₁₅H₂₁FN₂O₂
- Molecular Weight : 280.35 g/mol .
Structural Features :
The compound consists of a central 4-fluorophenyl group linked via a methylene bridge to two morpholine rings. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and nitro (σₚ = +1.27) groups alter electron density, affecting reactivity. Nitro derivatives exhibit stronger intermolecular interactions (e.g., hydrogen bonding) .
- Lipophilicity : Chloro and thiomorpholine analogs are more lipophilic than the fluorinated compound, impacting membrane permeability and biodistribution .
- Metabolic Stability : Fluorine’s small size and high electronegativity reduce oxidative metabolism compared to sulfur in thiomorpholine .
Target Compound :
- Likely synthesized via nucleophilic aromatic substitution (NAS) or Mannich-type reactions, as seen in analogs (e.g., reaction of 4-fluorobenzaldehyde with morpholine) .
Biological Activity
4,4'-[(4-Fluorophenyl)methylene]dimorpholine (CAS No. 6425-29-2) is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structure with a fluorophenyl group and two morpholine rings, which contribute to its chemical reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of 280.34 g/mol. The compound's synthesis typically involves the condensation reaction of 4-fluorobenzaldehyde and morpholine, often facilitated by acidic catalysts under elevated temperatures .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine rings may form hydrogen bonds with polar functional groups. This interaction profile suggests potential modulation of enzyme activities or receptor functions, which could explain its observed biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The exact mechanisms are still under investigation, but preliminary data suggest that it may interfere with key signaling pathways involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a strong potential for development into a therapeutic agent.
- Anticancer Potential : In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treated cells underwent apoptosis, further supporting its potential as an anticancer drug candidate .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,4'-[(4-Chlorophenyl)methylene]dimorpholine | Chlorine | Moderate antimicrobial activity |
| 4,4'-[(4-Bromophenyl)methylene]dimorpholine | Bromine | Lower anticancer efficacy |
| 4,4'-[(4-Methylphenyl)methylene]dimorpholine | Methyl | Similar antimicrobial properties |
The presence of the fluorine atom in this compound enhances its stability and reactivity compared to its chlorinated or brominated counterparts.
Q & A
Q. What are the optimal synthetic routes for 4,4'-[(4-Fluorophenyl)methylene]dimorpholine, and how can reaction efficiency be improved?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interaction effects .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and minimize trial-and-error experimentation .
- Optimize reactor configurations (e.g., batch vs. flow reactors) based on reaction kinetics and heat/mass transfer requirements .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Employ HPLC-MS or GC-MS to detect impurities, referencing pharmacopeial standards for analogous compounds (e.g., chlorophenyl derivatives) .
- Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm structural integrity, focusing on methylene and morpholine proton environments.
- Apply thermogravimetric analysis (TGA) to assess thermal stability and purity during synthesis .
Q. What are the key considerations in designing experiments to study the compound's reactivity under varying conditions?
Methodological Answer:
- Utilize response surface methodology (RSM) to model nonlinear relationships between variables (e.g., pH, temperature) and reaction outcomes .
- Implement in situ monitoring techniques (e.g., FTIR, Raman spectroscopy) to track intermediate formation and reaction progress .
- Design control experiments to isolate the effects of specific functional groups (e.g., fluorophenyl vs. morpholine moieties) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict reaction pathways for this compound?
Methodological Answer:
- Combine density functional theory (DFT) calculations with experimental kinetic data to map energy profiles and identify rate-limiting steps .
- Use molecular dynamics (MD) simulations to study solvent effects and transition states, validated by experimental yields .
- Apply machine learning algorithms trained on reaction databases to predict side products and optimize selectivity .
Q. What methodologies resolve contradictions in kinetic versus thermodynamic product distributions during synthesis?
Methodological Answer:
- Conduct time-resolved studies to distinguish kinetic intermediates (e.g., via quenching experiments) from thermodynamic products .
- Use microfluidic reactors to precisely control residence times and isolate kinetic regimes .
- Analyze data contradictions through Bayesian inference models, incorporating prior experimental results to refine hypotheses .
Q. What advanced techniques elucidate the compound's interaction mechanisms in biological systems (e.g., antimicrobial studies)?
Methodological Answer:
- Perform molecular docking simulations to predict binding affinities with microbial enzymes (e.g., bacterial cell wall synthases), validated by in vitro inhibition assays .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Apply CRISPR-Cas9 gene editing in model organisms to identify genetic targets linked to the compound's bioactivity .
Q. How can reactor configurations be optimized for scaling up synthesis while maintaining product consistency?
Methodological Answer:
- Develop computational fluid dynamics (CFD) models to simulate mixing efficiency and heat distribution in pilot-scale reactors .
- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) during scale-up .
- Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to ensure dynamic similarity between lab and production reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
